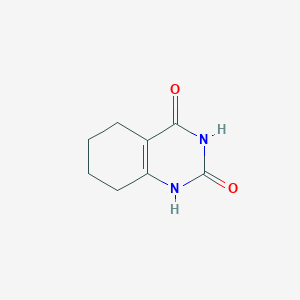

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMXVMLMGPVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332891 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-48-9 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Introduction

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have garnered significant interest for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] this compound represents a specific scaffold within this class, featuring a saturated carbocyclic ring fused to the pyrimidinedione core. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its behavior in biological systems, from solubility and absorption to receptor binding and metabolic stability.

This guide serves as a comprehensive technical resource for scientists, providing a detailed analysis of the structural, physicochemical, and analytical characteristics of this compound. It moves beyond a simple data sheet by explaining the causality behind experimental choices and providing field-proven protocols for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and three-dimensional arrangement of atoms.

Core Identification

The compound is systematically identified by the following key descriptors:

| Identifier | Value | Source |

| IUPAC Name | 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | [6][7] |

| CAS Number | 35042-48-9 | [6][7][8] |

| Molecular Formula | C₈H₁₀N₂O₂ | [6][7][8] |

| Molecular Weight | 166.18 g/mol | [7][8] |

| Synonyms | 5,6,7,8-Tetrahydro-2,4(1H,3H)-quinazolinedione | [8] |

Structural Elucidation

The structure of this compound consists of a cyclohexene ring fused to a dihydropyrimidine-2,4-dione ring. The absence of aromaticity in the six-membered carbocyclic ring and the presence of two amide protons are key features influencing its properties.

Caption: 2D Chemical Structure of the Topic Molecule.

The confirmation of this structure relies on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not publicly cataloged, analysis of its close analogs allows for a confident prediction of its spectral characteristics.[3][9][10] Nuclear Magnetic Resonance (NMR) would confirm the proton and carbon environments, while Mass Spectrometry (MS) verifies the molecular mass.

Physicochemical Properties

The physicochemical profile of a compound dictates its suitability for further development. These properties are a blend of computed predictions and, more importantly, empirical experimental data.

Summary of Physicochemical Parameters

| Property | Value | Type | Source / Implication |

| Molecular Weight | 166.18 g/mol | Calculated | [7][8] |

| cLogP | -0.058 | Computed | [8] Indicates a hydrophilic nature. |

| Topological Polar Surface Area (TPSA) | 65.72 Ų | Computed | [8] Suggests moderate cell permeability. |

| Hydrogen Bond Donors | 2 | Computed | [8] (Two N-H groups) |

| Hydrogen Bond Acceptors | 2 | Computed | [8] (Two C=O groups) |

| Rotatable Bonds | 0 | Computed | [8] A rigid scaffold. |

| Melting Point | Data not available | Experimental | Purity indicator. |

| Aqueous Solubility | Data not available | Experimental | Crucial for formulation and bioavailability. |

| pKa | Data not available | Experimental | Determines ionization state at physiological pH. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase. The computed LogP (cLogP) of -0.058 suggests that the molecule is hydrophilic.[8]

-

Expert Insight: This hydrophilicity is driven by the two amide groups capable of hydrogen bonding with water. While beneficial for aqueous solubility, a low LogP can sometimes hinder passive diffusion across lipid-rich biological membranes. This value serves as an essential starting point for designing formulation strategies and anticipating absorption, distribution, metabolism, and excretion (ADME) behavior.

Solubility Determination Protocol

While predicted to be hydrophilic, experimental verification of aqueous solubility is critical. The shake-flask method is the gold standard for this determination.

-

Objective: To determine the equilibrium solubility of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Methodology:

-

Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Prepare PBS at pH 7.4.

-

Execution: Add an excess amount of the solid compound (or a small aliquot of the concentrated stock) to a known volume of PBS (e.g., 1 mL) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to allow the dissolution process to complete, especially for compounds that are slow to dissolve.

-

Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method (see Section 4.3).

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved, a key requirement for a trustworthy result.

-

Acidity/Basicity (pKa) Determination Protocol

The pKa value defines the pH at which a compound is 50% ionized. The two amide protons (N-H) on the pyrimidinedione ring are expected to have acidic character.

-

Expert Insight: Knowing the pKa is vital because the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets. For this compound, deprotonation at physiological pH (7.4) is unlikely but could occur in more basic environments.

-

Objective: To determine the acidic pKa value(s) of the compound.

-

Methodology (Potentiometric Titration):

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a jacketed beaker to maintain a constant temperature.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve (the point of half-neutralization). The first derivative of the curve can be used to precisely locate the equivalence point.

-

Analytical and Quality Control Workflows

A robust analytical workflow is essential to ensure the identity, purity, and integrity of the compound before its use in any research application.

Integrated Characterization Workflow

The logical flow from a synthesized batch to a fully characterized compound ready for screening involves several key analytical steps.

Caption: A typical workflow for the chemical characterization of the topic molecule.

Identity Confirmation Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR is the most powerful tool for unambiguous structure determination. It provides information about the chemical environment of each proton and carbon atom.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Two broad singlets in the downfield region (δ 10-12 ppm), corresponding to the two N-H protons.

-

Multiple signals in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons on the four CH₂ groups (C5, C6, C7, C8) of the tetrahydro ring. The complexity of these signals will depend on their specific chemical environments and coupling.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Two signals in the downfield region (δ 150-170 ppm) for the two carbonyl carbons (C2, C4).

-

Signals for the two sp² carbons of the fused ring system (C4a, C8a).

-

Four distinct signals in the upfield region (δ 20-40 ppm) for the four sp³ carbons of the tetrahydro ring.

-

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides the exact molecular weight of the compound, serving as a primary check of its identity. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

-

Procedure: A dilute solution of the compound is infused into the ESI source. In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 167.18. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

-

Purity Assessment Protocol (RP-HPLC)

-

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in their hydrophobicity. A high-purity sample should yield a single major peak.

-

Objective: To determine the purity of a sample, expressed as a percentage of the main peak area relative to the total peak area.

-

Typical Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides a nonpolar surface ideal for retaining and separating moderately polar to nonpolar analytes.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is added to improve peak shape by protonating free silanols on the silica backbone and ensuring consistent ionization of the analyte.

-

Mobile Phase B: Acetonitrile with 0.1% of the same acid.

-

Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 15 minutes). This ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and detected.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 220 nm and 254 nm). Monitoring at multiple wavelengths helps ensure no impurities are missed.

-

Analysis: Integrate all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. A sample is typically considered high purity if the value is ≥95%.

-

Conclusion

This compound is a rigid, hydrophilic heterocyclic scaffold with significant potential for further investigation in drug discovery. Its key physicochemical characteristics—a low calculated LogP, two hydrogen bond donors, and two acceptors—define its behavior in analytical and biological systems. While comprehensive experimental data on properties like solubility and pKa require empirical determination, the robust analytical workflows detailed in this guide provide a clear and validated pathway for researchers to generate this critical information. By adhering to these protocols for structural confirmation, purity assessment, and physicochemical profiling, scientists can ensure the quality and integrity of their starting material, laying a trustworthy foundation for subsequent biological and pharmacological studies.

References

- This compound.

- quinazoline-2,4(1H,3H)-dione. ChemBK. [Link]

- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health (NIH). [Link]

- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). [Link]

- Guanidine Derivatives of Quinazoline-2,4(1H,3H)

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon

- Quinazolinedione.

- A new and facile synthesis of quinazoline-2,4(1H,3H)-diones.

- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.

- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and the broad therapeutic potential suggested by the activities of the larger quinazoline-2,4(1H,3H)-dione family.

Core Compound Identification

Chemical Identity

This compound is a saturated derivative of the quinazoline-2,4(1H,3H)-dione scaffold. Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 35042-48-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | [1] |

| Canonical SMILES | O=C1NC(=O)C2=C(CCCC2)N1 | [2] |

| InChI Key | DRLMXVMLMGPVRC-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of this compound features a pyrimidinedione ring fused to a cyclohexane ring, as illustrated below.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the condensation of a cyclic β-amino ester with urea or a urea equivalent. The general workflow for the synthesis of the broader quinazoline-2,4(1H,3H)-dione scaffold often starts from anthranilic acid or its derivatives.[3]

Proposed Synthetic Workflow

A logical synthetic approach for this compound would start from a cyclohexane precursor.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of synthesized this compound relies on standard spectroscopic techniques.

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons and the carbons of the fused ring system.[1]

-

Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound. A GC-MS spectrum is available in public databases.[1]

For many quinazoline-2,4(1H,3H)-dione derivatives, detailed ¹H NMR and ¹³C NMR data have been published, which can serve as a reference for the analysis of the title compound.[3][4][5][6][7][8]

Therapeutic Potential and Biological Activity

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[9] While specific biological data for this compound is limited in the public domain, the activities of related compounds suggest several avenues for investigation.

Established Activities of the Quinazolinedione Scaffold:

-

Antimicrobial: Numerous derivatives have been synthesized and evaluated as potential antibacterial agents, with some acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[10][11]

-

Anticancer: The scaffold is found in compounds investigated for their anticancer properties.[9]

-

Anticonvulsant: Several quinazoline-2,4(1H,3H)-dione derivatives have shown promising anticonvulsant activity in preclinical models.

-

Anti-inflammatory: Anti-inflammatory properties have also been reported for this class of compounds.

Potential Signaling Pathways

The diverse biological activities of quinazolinedione derivatives suggest their interaction with multiple cellular pathways. For instance, their role as DNA gyrase and topoisomerase IV inhibitors points to interference with bacterial DNA replication. The anticancer effects of some analogs may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Potential therapeutic applications and mechanisms of action for the quinazolinedione scaffold.

Safety and Handling

Based on available data, this compound is classified as causing serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this compound.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water and seek medical advice if irritation persists.

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed handling and disposal information.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant quinazolinedione family. While its specific biological activities and mechanisms of action remain to be fully elucidated, the extensive research on related compounds provides a strong rationale for its further investigation. Future research should focus on developing and optimizing synthetic routes, conducting thorough spectroscopic characterization, and performing comprehensive biological screening to unlock the full therapeutic potential of this promising scaffold.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.

- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.

- ResearchGate. Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity.

- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7018.

- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.

- Rossetti, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(18), 3584-3592.

- ResearchGate. Preparation of quinazoline‐2,4(1H,3H)‐dione 11.

- Semantic Scholar. Supporting Information.

- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(1), 14.

- El-Hashash, M. A., et al. (2014).

- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7018.

- Liu, Z., et al. (2020).

- ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.

- SpectraBase. 2-(4-ethoxyanilino)-5,6,7,8-tetrahydro-4(3H)-quinazolinone.

- ResearchGate. (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.

- NIST. 4(1H)-Quinazolinone. NIST Chemistry WebBook.

Sources

- 1. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

discovery and history of quinazoline-2,4-dione derivatives

An In-Depth Technical Guide to the Discovery and History of Quinazoline-2,4-dione Derivatives

Foreword: The Enduring Legacy of a Privileged Scaffold

As a Senior Application Scientist, one often observes the cyclical nature of drug discovery, where certain molecular frameworks reappear, reinvented for new targets and therapeutic challenges. The quinazoline-2,4-dione core is a prime example of such an enduring scaffold. Its journey from a synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. This guide is structured not as a rigid review but as a narrative that follows the scientific logic of discovery—from its historical roots and the foundational chemistry that first brought it to life, to the explosion of pharmacological interest that continues to drive its evolution. We will explore the "why" behind synthetic choices and delve into the mechanisms that make this heterocyclic system a "privileged structure" in the lexicon of drug development.[1][2]

Part 1: Historical Milestones and Foundational Synthesis

The story of quinazoline-2,4-dione is intrinsically linked to its parent heterocycle, quinazoline. The initial discovery of the quinazoline ring system is credited to Griess in 1869, who synthesized a derivative by reacting cyanogen with 2-aminobenzoic acid.[3] However, the parent molecule was first unambiguously synthesized by Bischler and Lang in 1895.[3]

The genesis of the quinazoline-2,4(1H,3H)-dione core, also known as benzoyleneurea, stemmed from early explorations into cyclic urea derivatives. A foundational and still relevant synthetic route involves the reaction of anthranilic acid or its esters with urea or isocyanates. This method's elegance lies in its directness, constructing the heterocyclic core from readily available precursors.

Classical Synthetic Approach: From Anthranilic Acid

The reaction of anthranilic acid with urea is a cornerstone of quinazoline-2,4-dione synthesis. The causality behind this choice is the inherent reactivity of the ortho-amino and carboxylic acid groups of anthranilic acid, which are perfectly poised for cyclization with a carbonyl source.

Caption: Foundational synthesis of the quinazoline-2,4-dione core.

This approach, while historically significant, often requires high temperatures, which can limit its applicability for substrates bearing sensitive functional groups. This limitation spurred the development of milder and more efficient methodologies.

Part 2: Modern Synthetic Strategies and Methodologies

The demand for functionalized quinazoline-2,4-dione derivatives for high-throughput screening and structure-activity relationship (SAR) studies necessitated the development of more sophisticated synthetic protocols.

DMAP-Catalyzed One-Pot Synthesis

A significant advancement is the metal-free, 4-dimethylaminopyridine (DMAP)-catalyzed one-pot synthesis from 2-aminobenzamides.[4] Here, di-tert-butyl dicarbonate ((Boc)₂O) serves as a safe and efficient phosgene surrogate to introduce the C2 carbonyl group.[4]

Causality of Reagent Choice:

-

2-Aminobenzamides: The starting material already contains the N1-C2 bond's precursor amide, simplifying the cyclization.

-

(Boc)₂O: A mild and solid carbonyl source, it avoids the high toxicity of reagents like phosgene.

-

DMAP: As a superacylation catalyst, DMAP activates the (Boc)₂O, facilitating the reaction under significantly milder conditions, even at room temperature for activated substrates.[4]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: A Technical Guide to Target Identification and Validation

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have shown promise in oncology, infectious diseases, and inflammatory conditions.[1][3][4] This technical guide focuses on a specific analog, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, providing a comprehensive framework for researchers and drug development professionals to explore its potential therapeutic targets. While direct literature on this saturated derivative is sparse, this document extrapolates from the extensive research on the broader quinazoline-dione class to propose high-probability target families and outlines detailed, state-of-the-art experimental workflows for their validation. Our objective is to provide a scientifically rigorous roadmap for elucidating the mechanism of action and fast-tracking the therapeutic development of this promising compound.

The Quinazoline-2,4(1H,3H)-dione Core: A Foundation of Diverse Bioactivity

The quinazoline core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of pharmacologically active agents.[1] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, has given rise to a multitude of compounds with activities including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive effects.[3][5] The versatility of this scaffold allows for substitutions at the N1 and N3 positions, as well as on the benzene ring, enabling fine-tuning of activity and selectivity.[1]

The introduction of a saturated cyclohexane ring, as in this compound, presents an intriguing modification. This structural change is anticipated to alter the molecule's conformational flexibility, solubility, and interactions with biological targets compared to its aromatic counterparts. This guide will explore the most promising therapeutic avenues for this specific molecule based on the well-documented activities of its chemical relatives.

Prioritized Therapeutic Areas and Potential Molecular Targets

Based on the extensive evidence from related quinazoline-dione derivatives, we have identified two primary therapeutic areas with the highest potential for this compound: Oncology and Infectious Diseases.

Oncology: Targeting Cellular Proliferation and Survival Pathways

Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively investigated as anticancer agents, demonstrating activity against a range of cancers including glioblastoma, osteosarcoma, breast, and prostate cancer.[1] The proposed mechanisms often involve the modulation of critical signaling pathways that govern cell growth, division, and survival.

Many quinazoline-based drugs function as kinase inhibitors. Given this precedent, it is logical to investigate the interaction of this compound with key oncogenic kinases.

-

Epidermal Growth Factor Receptor (EGFR): Several quinazoline derivatives are known EGFR inhibitors.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by quinazoline-dione derivatives has been reported, suggesting anti-angiogenic potential.[2]

-

c-Met Tyrosine Kinase: This is another validated target for this class of compounds.[2]

-

CREB-binding protein (CBP) Bromodomain: The bromodomain of CBP is a key reader of acetylated lysines and a transcriptional co-activator implicated in cancer. Tetrahydroquinolinone derivatives, structurally related to our compound of interest, have been shown to be potent inhibitors of the CBP bromodomain.[6]

-

Tubulin Polymerization: Some derivatives have been identified as colchicine binding site inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

The Wnt signaling pathway is a critical pathway in cancer that has been shown to be inhibited by quinazoline-2,4(1H,3H)-dione derivatives.[1] Additionally, based on the potential kinase targets, investigating downstream pathways such as the MAPK/ERK and PI3K/Akt pathways is warranted.

Caption: Potential Oncogenic Signaling Pathways Targeted by this compound.

Infectious Diseases: Targeting Bacterial Replication Machinery

The quinazoline-2,4(1H,3H)-dione scaffold has been used to develop novel antibacterial agents.[8][9] These compounds often function as fluoroquinolone-like inhibitors, targeting essential bacterial enzymes involved in DNA replication.[3]

-

DNA Gyrase (GyrA, GyrB): This enzyme is crucial for relieving torsional stress during DNA replication in bacteria and is a well-established target for antibiotics.[3][10]

-

Topoisomerase IV (ParC, ParE): This enzyme is essential for decatenating daughter chromosomes after replication.[3]

Experimental Workflows for Target Validation

A hierarchical approach is recommended, starting with broad screening and progressing to specific biochemical and cell-based assays.

High-Throughput Screening (HTS) for Initial Target Identification

A broad-based initial screen against a panel of recombinant human kinases and a panel of bacterial topoisomerases will provide the first indication of the compound's primary targets.

| Parameter | Kinase Panel Screening | Bacterial Topoisomerase Screening |

| Assay Principle | In vitro radiometric or fluorescence-based assays | DNA supercoiling (for Gyrase) or decatenation (for Topo IV) |

| Compound Conc. | 10 µM (single point) | 10-50 µM (single point) |

| Primary Readout | Percent inhibition of kinase activity | Percent inhibition of enzyme activity |

| Follow-up | IC50 determination for hits showing >50% inhibition | IC50 determination for hits showing >50% inhibition |

Step-by-Step Protocol: In Vitro DNA Gyrase Supercoiling Assay

This protocol provides a detailed method to quantitatively assess the inhibitory effect of this compound on E. coli DNA gyrase.

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol).

-

Dilute relaxed pBR322 plasmid DNA to 25 µg/mL in assay buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

Dilute E. coli DNA gyrase enzyme to the appropriate concentration in assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add 1 µL of the test compound dilutions.

-

Add 20 µL of the relaxed plasmid DNA solution.

-

Initiate the reaction by adding 10 µL of the diluted DNA gyrase enzyme.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.

-

-

Termination and Analysis:

-

Stop the reaction by adding 10 µL of 30% glycerol, 0.25% bromophenol blue, and 0.25% xylene cyanol.

-

Load 20 µL of each reaction onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Perform electrophoresis at 80V for 2-3 hours.

-

-

Data Interpretation:

-

Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

-

Quantify the band intensities to determine the percentage of supercoiled DNA in each lane.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

Caption: Experimental Workflow for DNA Gyrase Inhibition Assay.

Cell-Based Assays for Functional Validation

Positive hits from biochemical assays must be validated in a cellular context to assess bioavailability and on-target effects.

-

Antiproliferative Assay (MTT/MTS): Assess the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a normal cell line (e.g., MRC-5) to determine potency and selectivity.[5]

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for microtubule inhibitors).

-

Western Blotting: Probe for phosphorylation status of key signaling proteins (e.g., p-EGFR, p-Akt, p-ERK) and levels of downstream markers (e.g., cyclin B1, cleaved PARP) to confirm mechanism of action.

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the compound that inhibits the visible growth of various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains using the agar well diffusion or broth microdilution method.[9][11][12]

Conclusion and Future Directions

The this compound scaffold holds considerable, albeit underexplored, therapeutic promise. This guide provides a robust, evidence-based framework for initiating a comprehensive investigation into its potential molecular targets. By leveraging the wealth of information available for the broader quinazoline-dione class, research efforts can be strategically focused on high-probability targets in oncology and infectious diseases.

The proposed experimental workflows, from high-throughput screening to detailed biochemical and cell-based validation, offer a clear path to elucidating the compound's mechanism of action. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential emergence of a novel therapeutic agent.

References

- Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. PubMed.

- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed.

- Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. ResearchGate.

- Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate.

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review | Request PDF. ResearchGate.

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health (NIH).

- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH).

- This compound. Fluorochem.

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Institutes of Health (NIH).

- Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. PubMed.

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.

- This compound. PubChem.

- Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH).

- Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. ResearchGate.

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.

- Journal of Medicinal Chemistry Ahead of Print. ACS Publications.

- New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Publishing.

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Chemical Space of Tetrahydroquinazoline Analogues: From Synthesis to Therapeutic Application

Executive Summary

The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] Its rigid, three-dimensional architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. This guide offers an in-depth exploration of the THQ chemical space, designed for researchers, medicinal chemists, and drug development professionals. We will dissect advanced synthetic strategies that enable scaffold diversification, delve into the critical structure-activity relationships (SAR) that govern biological function, and survey the promising therapeutic landscape of these remarkable analogues. This document moves beyond a mere recitation of facts, providing expert insights into the rationale behind experimental design and a practical case study in lead optimization.

The Tetrahydroquinazoline Core: A Foundation for Diversity

The THQ scaffold consists of a fused dihydropyrimidine and benzene ring system. This inherent structure is not merely a passive carrier for functional groups; its conformational pre-organization and potential for hydrogen bond donor/acceptor patterns are key to its success as a pharmacophore. Understanding the core is fundamental to rationally designing analogues with desired properties.

Caption: Core structure of 1,2,3,4-Tetrahydroquinazoline with standard numbering.

Strategic Synthesis: Building the Analogue Library

Accessing a diverse chemical space is contingent on robust and flexible synthetic methodologies. While classical methods like the Niementowski reaction exist, they often suffer from harsh conditions and low yields.[2][3] Modern organic synthesis offers far more elegant and efficient solutions, particularly through metal-catalyzed reactions that provide exquisite control over stereochemistry and regiochemistry.

Asymmetric Catalysis: The Gateway to Chiral Scaffolds

Many biological targets are chiral, demanding enantiomerically pure ligands for optimal interaction. Asymmetric catalysis is the premier strategy for achieving this.

-

Iridium-Catalyzed [4+2] Cycloaddition: This powerful method facilitates the reaction of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines to construct a wide array of chiral THQs. The causality behind this choice lies in the iridium catalyst's ability to orchestrate the approach of the reactants, leading to excellent yields and high enantioselectivities.[4]

-

Copper-Catalyzed Formal [4+2] Cycloaddition: The use of copper-allenylidenes and hexahydro-1,3,5-triazines provides an alternative, highly effective route to chiral THQs, again demonstrating high yields and enantioselectivities in most cases.[4]

The selection of a specific metal catalyst (e.g., Iridium vs. Copper) is driven by factors such as substrate scope, functional group tolerance, and the desired stereochemical outcome. The ligand coordinated to the metal is the primary determinant of enantioselectivity, and its choice is a critical parameter optimized during methods development.

Caption: Generalized workflow for modern asymmetric synthesis of THQ analogues.

Protocol: Multi-Component Synthesis of 5,6,7,8-Tetrahydroquinazolines

This protocol, adapted from a high-yield synthesis using α-aminoamidines, exemplifies a self-validating system due to its mild conditions, operational simplicity, and straightforward purification, which consistently delivers the target compounds.[5]

Objective: To synthesize a substituted 5,6,7,8-tetrahydroquinazoline derivative.

Materials:

-

α-Aminoamidine (1.0 mmol)

-

Bis-benzylidene cyclohexanone (1.0 mmol)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~0.1 mL)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the α-aminoamidine (1.0 mmol), the corresponding bis-benzylidene cyclohexanone (1.0 mmol), and ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates the carbonyl, activating it for nucleophilic attack and facilitating the cyclization cascade.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials typically indicates reaction completion (usually within 4-6 hours).

-

Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure tetrahydroquinazoline derivative. The high-yield nature of this reaction often minimizes the need for extensive purification.[5]

Decoding the Signal: Structure-Activity Relationships (SAR)

The exploration of chemical space is only meaningful when linked to biological function. SAR studies reveal which molecular modifications enhance potency, selectivity, or pharmacokinetic properties. The THQ scaffold has several "hotspots" where modifications can dramatically alter biological activity.

Caption: Key positions on the THQ scaffold for SAR exploration.

Focused SAR studies have yielded critical insights for several therapeutic targets:

-

Topoisomerase II Inhibitors: For this class of anticancer agents, substitutions at the 2-, 4-, and 6-positions are mandatory for activity. A 2-pyridine, a 4-substituted aniline, and a 6-amino group were found to be crucial for potent inhibition.[6] The rationale is that these groups form key hydrogen bond and hydrophobic interactions within the enzyme's active site.

-

EPAC Inhibitors: In a series of tetrahydroquinoline analogues targeting Exchange Proteins Directly Activated by cAMP (EPAC), the conformation of an N-formyl group was found to be critical. The molecule exists as interconverting E/Z rotamers, with the major E rotamer being more active, a subtle structural feature with a significant impact on biological function.[7]

-

Antitubercular Agents: SAR studies on THQ analogues against Mycobacterium tuberculosis revealed that potency generally improves with increased lipophilicity. Furthermore, the nature of the linker at the 7-position is important, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers, suggesting that the precise positioning of a terminal aromatic ring is vital for target binding.[8]

Table 1: Summary of Key Structure-Activity Relationships for THQ Analogues

| Target/Activity | Position(s) | Favorable Substitution | Rationale/Insight | Reference |

|---|---|---|---|---|

| Topoisomerase IIα | C2, C4, C6 | 2-Pyridine, 4-Aniline, 6-Amino | Essential for binding and potent inhibition. | [6] |

| Anticancer (general) | C2, C3 | Heteroaryl and aryl moieties | Enhances analgesic and anti-inflammatory activities. | [9] |

| EPAC Inhibition | N1 | N-formyl group | E/Z rotamer ratio impacts activity; E-conformation is preferred. | [7] |

| Antitubercular | C7 | -CH2- or -CONH- linkers | Optimal positioning of terminal aromatic ring for target engagement. |[8] |

The Therapeutic Landscape: Targets and Applications

The structural versatility of THQ analogues has led to their evaluation against a wide array of diseases. Their ability to target fundamental cellular processes makes them particularly valuable in oncology and infectious disease.

Anticancer Activity

-

Topoisomerase IIα (TopoIIα) Inhibition: THQ derivatives have been identified as potent inhibitors of human TopoIIα.[6] Crucially, these compounds act as catalytic inhibitors rather than "poisons." TopoII poisons (like etoposide) stabilize the DNA-enzyme cleavage complex, which can lead to secondary malignancies. The identified THQs block the enzyme's function without this dangerous mechanism, offering a potentially safer therapeutic window.[6]

-

EGFR/CAIX Dual Inhibition: Certain quinazoline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX), two important targets in cancer therapy.[2]

Table 2: Anticancer Activity of Representative THQ Analogues

| Compound ID | Target | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| ARN-21934 (14) | Topoisomerase IIα | G-361 (Melanoma) | 2 µM | [6] |

| Compound II | EGFR / CAIX | EGFR T790M | 9.2 nM | [2] |

| 20d | PI3K/AKT/mTOR pathway | HCT-116 (Colon) | Micromolar range |[10] |

Antitubercular Activity

With the rise of multidrug-resistant tuberculosis, novel therapeutic agents are urgently needed. THQ analogues have shown promise by targeting essential mycobacterial enzymes.[11] Molecular docking studies predict high binding affinity toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1, all of which are vital for the survival of Mycobacterium tuberculosis.[1][5]

Caption: Workflow for the discovery and optimization of the THQ-based TopoIIα inhibitor ARN-21934.

Conclusion and Future Perspectives

The tetrahydroquinazoline scaffold continues to demonstrate its immense value in drug discovery. Modern synthetic methods have unlocked unprecedented access to diverse and complex analogues, while a growing body of research has illuminated the key structure-activity relationships that drive their potent biological effects. The successful development of catalytic inhibitors of TopoIIα highlights a promising path toward safer cancer chemotherapeutics. [6] Looking forward, the development of multi-target ligands based on the THQ core is a compelling strategy, particularly for complex diseases like cancer. [12]Furthermore, as our understanding of disease biology becomes more nuanced, the demand for isoform-selective inhibitors will grow. The inherent tunability of the THQ scaffold makes it an ideal starting point for these next-generation therapeutic agents. The continued synergy between innovative synthetic chemistry and insightful biological evaluation will ensure that the rich chemical space of tetrahydroquinazoline analogues remains a fertile ground for discovery.

References

- Organic Chemistry Portal. Synthesis of tetrahydroquinazolines. [Link]

- Tsalkova, T., et al. (2017). Structure Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Omega. [Link]

- Antoci, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]

- ResearchGate. (n.d.). Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. [Link]

- Singh, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

- Antoci, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

- Sanna, F., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. [Link]

- Maciejewska, N., et al. (2022).

- Chen, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. [Link]

- Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]

- Oke, O. S., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. [Link]

- DeGraw, J. I., et al. (1960). Potential Anticancer Agents. XLII. Tetrahydroquinazoline Analogs of Tetrahydrofolic Acid. III. An Improved Synthesis of 5,8-Dideaza-5,6,7,8-tetrahydrofolic Acid. The Journal of Organic Chemistry. [Link]

- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

- Thompson, A. M., et al. (2014). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

- Al-Ostoot, F. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

- Kumar, S., et al. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015).

- Sharma, A., et al. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present).

- Kumar, A., & Kumar, V. (2022).

- Dutta, A., & Sarma, D. (2020). Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents. Tuberculosis. [Link]

- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. [Link]

- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. actascientific.com [actascientific.com]

- 4. Tetrahydroquinazoline synthesis [organic-chemistry.org]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary biological screening of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Preliminary Biological Screening of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents approved by the U.S. FDA.[1][2] This "privileged scaffold" is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Within this broad family, the quinazoline-2,4(1H,3H)-dione core, an oxidized derivative, has emerged as a particularly versatile template for drug design, with demonstrated efficacy in oncology and infectious diseases.[1][6]

This guide focuses on a specific, saturated derivative: This compound . The introduction of the saturated cyclohexyl ring alters the planarity and electronic properties compared to its aromatic counterparts, opening new vectors for chemical space exploration and potentially novel biological activities. Preliminary in silico studies and research on related tetrahydroquinazoline structures suggest potential as antitubercular agents, inhibitors of dihydrofolate reductase (DHFR), and even antidiabetics.[7][8][9]

This document provides a strategic framework for conducting a robust preliminary biological screening of this core molecule. As a Senior Application Scientist, my objective is not merely to provide protocols, but to impart the scientific rationale behind the experimental choices, enabling researchers to generate high-quality, interpretable data that can confidently guide subsequent drug development efforts. We will proceed through a logical cascade, beginning with foundational cytotoxicity assessments and branching into key therapeutic areas.

Part 1: The Foundational Screen — General Cytotoxicity Assessment

Expertise & Experience: Before investigating specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity against a standard, non-cancerous mammalian cell line. This foundational step is crucial for two reasons:

-

Determining a Therapeutic Window: It helps differentiate between targeted pharmacological effects and non-specific toxicity. A compound that kills all cells at a certain concentration is not a viable drug candidate.

-

Guiding Concentration Selection: The results inform the concentration range for subsequent, specific assays, ensuring that observed effects are not simply artifacts of cell death.

We will utilize the MTT assay, a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.

Protocol 1: MTT Cytotoxicity Assay

Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Culture:

-

Culture a non-cancerous mammalian cell line (e.g., HEK293 or NIH/3T3) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include the following controls:

-

Vehicle Control: Cells treated with media containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in media only.

-

-

Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Part 2: Screening for Antimicrobial Activity

Trustworthiness: The quinazoline scaffold is well-documented for its antimicrobial properties.[3][10][11] A preliminary screen should therefore assess activity against a representative panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. We employ a two-tiered approach: a rapid qualitative screen followed by a quantitative determination of potency.

Protocol 2.1: Agar Well Diffusion Assay (Qualitative Screen)

Principle: This method provides a preliminary, qualitative assessment of antibacterial or antifungal activity. The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.

Methodology:

-

Microorganism Preparation:

-

Inoculate a single colony of the test organism (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)) into 5 mL of nutrient broth.[3]

-

Incubate at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches the 0.5 McFarland standard.

-

-

Plate Preparation:

-

Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

-

Allow the plate to dry for 5-10 minutes.

-

Aseptically punch wells (6 mm diameter) into the agar.

-

-

Compound Application:

-

Add a fixed volume (e.g., 50 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into a well.

-

Controls:

-

Negative Control: DMSO.

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]

-

-

-

Incubation & Measurement:

-

Incubate the plates at 37°C for 18-24 hours (bacteria) or 30°C for 48 hours (fungi).

-

Measure the diameter of the zone of inhibition (in mm).

-

Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative Screen)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

Methodology:

-

Compound Preparation:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth, starting from a high concentration (e.g., 256 µg/mL).

-

-

Inoculum Preparation:

-

Dilute the 0.5 McFarland standard microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Add the prepared inoculum to all wells containing the compound dilutions.

-

Include a positive control (inoculum only) and a negative control (broth only).

-

Incubate the plate under the same conditions as the agar well diffusion assay.

-

-

Result Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

-

Anticipated Data Summary

The results from these antimicrobial assays can be effectively summarized in a table.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| THQ-dione | S. aureus | Data | Data |

| THQ-dione | E. coli | Data | Data |

| THQ-dione | C. albicans | Data | Data |

| Ciprofloxacin | S. aureus | Data | Data |

| Fluconazole | C. albicans | Data | Data |

Part 3: Screening for Anti-inflammatory Potential

Authoritative Grounding & Comprehensive References: Numerous quinazoline derivatives have been reported to possess anti-inflammatory activity, often by modulating key signaling pathways like NF-κB.[13][14][15] A robust cell-based assay that measures the inhibition of this pathway provides a mechanistically relevant preliminary screen.

Protocol 3: LPS-Induced NF-κB Activation Assay in THP-1 Monocytes

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway in immune cells like monocytes. This leads to the activation and nuclear translocation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. This assay measures the ability of the test compound to inhibit LPS-induced NF-κB activity.[13]

Caption: LPS-induced NF-κB signaling pathway.

Methodology:

-

Cell Line:

-

Use a THP-1 monocyte cell line that has been stably transfected with an NF-κB-luciferase reporter construct.

-

-

Cell Treatment:

-

Seed the THP-1 reporter cells in a 96-well white, clear-bottom plate.

-

Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound (determined from the MTT assay).

-

Controls:

-

Vehicle Control: DMSO.

-

Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

-

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours. Include an unstimulated control group.

-

-

Luminescence Reading:

-

Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the LPS-stimulated vehicle control.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NF-κB activity.

-

Part 4: Preliminary Anticancer Screening

Expertise & Experience: The inhibition of dihydrofolate reductase (DHFR) is a clinically validated anticancer and antimicrobial strategy. Given that derivatives of tetrahydroquinazolines have been identified as DHFR inhibitors, this represents a logical starting point for mechanistic investigation.[8][9] Our approach is to first confirm anti-proliferative activity against a relevant cancer cell line and then probe DHFR inhibition directly.

Caption: Overall preliminary biological screening workflow.

Protocol 4.1: Cancer Cell Anti-proliferative Assay

Methodology: This protocol is identical to the MTT Cytotoxicity Assay (Protocol 1) , with the critical difference being the use of a cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer, or MCF-7 for breast cancer). The goal here is to determine the GI₅₀ (50% growth inhibition) concentration. A significant difference between the CC₅₀ (on non-cancerous cells) and the GI₅₀ (on cancer cells) indicates a potentially favorable therapeutic index.

Protocol 4.2: Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Assay

Principle: This cell-free assay directly measures the activity of the DHFR enzyme. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

Methodology:

-

Reagents:

-

Human recombinant DHFR enzyme.

-

Substrates: Dihydrofolic acid (DHF) and NADPH.

-

Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.5).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound.

-

Controls:

-

No-inhibitor control: Enzyme, substrates, and DMSO.

-

Positive control: Methotrexate (a known potent DHFR inhibitor).

-

-

Incubate for 15 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Strategic Next Steps

This guide outlines a logical and efficient cascade for the preliminary biological evaluation of this compound. The data generated from these assays—CC₅₀, MIC, and IC₅₀/GI₅₀ values—will provide a comprehensive initial profile of the compound's bioactivity.

-

If potent antimicrobial activity is observed: The next steps would involve screening against a broader panel of resistant microbial strains and determining the mode of action (e.g., bactericidal vs. bacteriostatic).

-

If significant anti-inflammatory activity is found: Subsequent studies could involve measuring the inhibition of specific pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via ELISA.

-

If promising anticancer and DHFR inhibitory activity is confirmed: The logical progression would be to perform structure-activity relationship (SAR) studies by synthesizing and testing analogues to improve potency and selectivity, followed by more advanced cell-based assays to investigate apoptosis induction or cell cycle arrest.

By systematically applying these validated protocols and carefully interpreting the resulting data, researchers can effectively triage this novel scaffold and determine the most promising therapeutic avenues for further, more resource-intensive development.

References

- Al-Ostoot, F.H., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.

- IJFMR (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research.

- Al-Suaily, M.A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.

- Patel, K.D., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.

- El-Nassan, H.B. (2003). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie.

- Das, B., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science.

- Ben-Malah, A., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds.

- Al-Mousawi, S.M. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. IntechOpen.

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal.

- Dasari, S.R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.

- Hordieiev, V.V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.

- Hordieiev, V.V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH.

- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.

- Scientific Publisher (2024). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Sciforum.

- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.

- PubChem (n.d.). This compound. National Center for Biotechnology Information.

- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Kaur, R., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect.

- Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH.

- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules.

- Boshta, N.M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules.

- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. tsijournals.com [tsijournals.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

structure-activity relationship (SAR) of tetrahydroquinazoline-diones